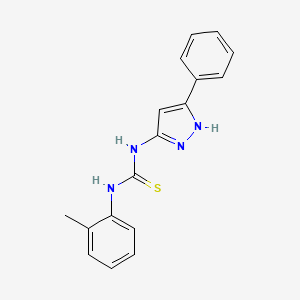
5-(2-bromo-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-bromo-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BNPFAH and is a yellow crystalline powder. In
Mécanisme D'action
The mechanism of action of BNPFAH involves the formation of a complex with the target molecule. In the case of copper ions, BNPFAH forms a complex with the copper ions, which results in a change in the fluorescence intensity. Similarly, in the case of Hg2+ ions, BNPFAH forms a complex with the Hg2+ ions, resulting in a change in the color of the solution. In the case of cancer cells, BNPFAH inhibits the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
BNPFAH has been shown to have minimal toxicity and no significant adverse effects on the biochemical and physiological systems of the body. However, further research is required to fully understand the long-term effects of BNPFAH on the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BNPFAH in lab experiments include its high sensitivity and selectivity, low toxicity, and ease of synthesis. However, the limitations of using BNPFAH include its limited solubility in water and the requirement for specialized instrumentation for its detection.
Orientations Futures
There are several future directions for the research on BNPFAH. One possible direction is the development of BNPFAH-based sensors for the detection of other metal ions. Another direction is the investigation of the potential applications of BNPFAH in the field of medicine, such as the development of BNPFAH-based drugs for the treatment of cancer. Furthermore, the optimization of the synthesis method of BNPFAH and the investigation of its long-term effects on the body are also important future directions for research.
Conclusion:
In conclusion, 5-(2-bromo-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone is a compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on BNPFAH has the potential to lead to the development of new technologies and treatments that could have a significant impact on our lives.
Méthodes De Synthèse
The synthesis of BNPFAH involves the reaction of 2-bromo-4-nitrobenzaldehyde with furfural in the presence of hydrazine hydrate. The resulting compound is then treated with 4-bromophenylhydrazine to obtain BNPFAH. The yield of this reaction is around 70%.
Applications De Recherche Scientifique
BNPFAH has shown potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of copper ions in water samples. BNPFAH has also been used as a colorimetric sensor for the detection of Hg2+ ions in aqueous solutions. Furthermore, BNPFAH has shown promising results in the field of cancer research as an inhibitor of the growth of cancer cells.
Propriétés
IUPAC Name |
4-bromo-N-[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br2N3O3/c18-11-1-3-12(4-2-11)21-20-10-14-6-8-17(25-14)15-7-5-13(22(23)24)9-16(15)19/h1-10,21H/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLKUZJNDSFUAC-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
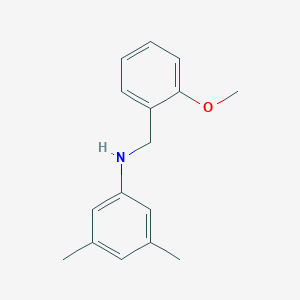
![1-[(4-chloro-3-methylphenoxy)acetyl]indoline](/img/structure/B5874152.png)
![4-[4-(4-morpholinylcarbonyl)benzyl]morpholine](/img/structure/B5874156.png)
![ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate](/img/structure/B5874165.png)
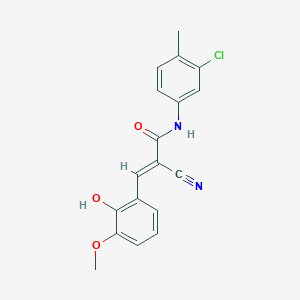
![3-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5874175.png)

![N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide](/img/structure/B5874185.png)
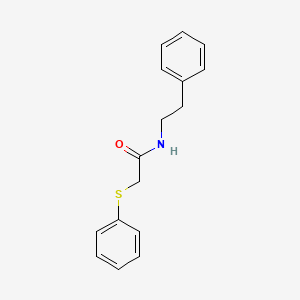
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5874195.png)
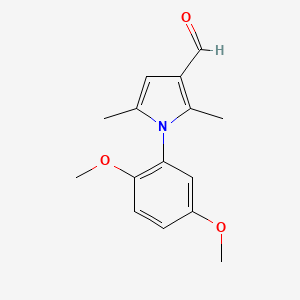
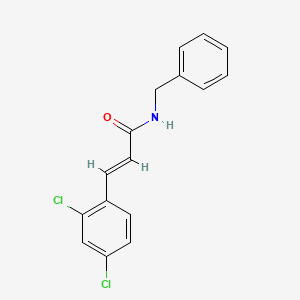
![2-[4-(benzylamino)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B5874213.png)
